![molecular formula C17H14F3N3OS B2388072 [2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 851807-74-4](/img/structure/B2388072.png)
[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of imidazole and pyridine derivatives has been widely studied . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Pyridine derivatives can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The reactions of imidazole and pyridine derivatives are diverse and depend on the specific structures and conditions . For example, imidazole shows both acidic and basic properties .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Optical Properties
A study by Volpi et al. (2017) demonstrates the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives through a one-pot, three-component condensation process. These compounds, which share structural similarities with the specified compound, exhibit remarkable optical properties with a significant Stokes' shift, indicating potential applications in the development of luminescent materials (Volpi et al., 2017).
Coordination Chemistry and Supramolecular Interactions
Campos-Gaxiola et al. (2008) explored the coordination chemistry of mercury(II) complexes using tripyridylimidazole chelating ligands, akin to the core structure of the queried compound. The study highlights the impact of supramolecular interactions, such as N–H⋯Cl and C–H⋯π, on the coordination geometry and stability of the complexes, suggesting applications in designing metal-organic frameworks and coordination polymers (Campos-Gaxiola et al., 2008).
Antimicrobial Activities
Several studies focus on the synthesis and evaluation of derivatives structurally related to the queried compound for their antimicrobial properties. For example, Kumar et al. (2012) synthesized a series of pyrazoline derivatives showing significant antimicrobial activity, which points towards the potential of such compounds in pharmaceutical applications (Kumar et al., 2012).
Quantum Chemical and Theoretical Studies
The work of Narasimhan et al. (2011) on the synthesis and antimicrobial activity evaluation of imidazol-1-yl-pyridin-3-yl-methanones highlights the role of quantum chemical descriptors in predicting the activity of these compounds. The study underscores the importance of theoretical and computational approaches in guiding the synthesis and application of novel pharmaceuticals (Narasimhan et al., 2011).
Material Science and Luminescent Applications
Ge et al. (2011) synthesized the title compound, which was analyzed for its potential in creating luminescent materials. The study demonstrates how the molecular structure and intermolecular interactions contribute to the material's luminescent properties, suggesting its use in the development of low-cost luminescent materials for various applications (Ge et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c18-17(19,20)14-5-1-4-13(9-14)15(24)23-8-7-22-16(23)25-11-12-3-2-6-21-10-12/h1-6,9-10H,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPNKKPBQDMAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.